Home > Products > Screening Compounds P78938 > 3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate
3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate -

3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate

Catalog Number: EVT-3572518
CAS Number:
Molecular Formula: C28H27N3O4
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-{[2-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate is a phthalazinone derivative. It has been investigated in scientific research for its ability to disrupt the pathological conformation of apolipoprotein E4 (apoE4), a major risk factor for Alzheimer's disease (AD). ApoE4 exhibits a detrimental intramolecular domain interaction, which has been linked to various cellular dysfunctions associated with AD. This compound acts as an "apoE4 structure corrector" by interfering with this domain interaction.

Synthesis Analysis

The synthesis of 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate originated from the identification of a lead compound, CB9032258 (N‐(2‐hydroxy‐3,5‐dimethyl‐phenyl)‐2‐(3‐methyl‐4‐oxo‐3,4‐dihydro‐phthalazin‐1‐yl)‐acetamide), during the screening of a chemical library. Subsequent chemical modification of CB9032258 led to the development of 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate and other related analogues. The specific synthetic route and conditions for this compound are not detailed in the provided literature.

Mechanism of Action

3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate disrupts the intramolecular domain interaction within apoE4. This interaction is believed to contribute to the pathological properties of apoE4, leading to neuronal dysfunction. By abolishing this domain interaction, the compound acts as an apoE4 structure corrector, potentially restoring normal apoE4 function and mitigating its detrimental effects.

Applications

The primary application of 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate in scientific research revolves around its potential as a therapeutic agent for Alzheimer's disease. This compound has demonstrated the ability to counteract detrimental effects of apoE4 in in vitro models. Specifically, it has been shown to:

  • Disrupt apoE4 domain interaction: 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate effectively reduces the fluorescence resonance energy transfer (FRET) signal associated with apoE4 domain interaction, indicating its ability to abolish this pathological conformation.
  • Restore neuronal function: In apoE4-expressing neurons, the compound was found to restore mitochondrial cytochrome c oxidase subunit 1 levels, improve mitochondrial motility, and enhance neurite outgrowth – all cellular functions negatively impacted by the presence of apoE4.

Methyl 3-[2-(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetylamino]alkanoates

Compound Description: This series of compounds features a phthalazinone core, similar to the target compound. The difference lies in the presence of an alkoxy group linked to the phthalazinone core via an acetylamino linker, as opposed to an amino substituted phenyl ring in the target compound. These compounds were synthesized and evaluated for cytotoxic activity against HCT-116 and MDA-MB-231 cancer cells and antibacterial activity. []

Corresponding Hydrazides of Methyl 3-[2-(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetylamino]alkanoates

Compound Description: These compounds are derived from the aforementioned methyl 3-[2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetylamino]alkanoates by replacing the terminal alkoxy group with a hydrazide group. They served as intermediates for synthesizing hydrazones and dipeptides. []

Relevance: These hydrazides are structurally related to 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate through the common phthalazinone core and the acetylamino linker. The difference lies in the substituent attached to the linker, which is a hydrazide group in these compounds and an amino substituted phenyl ring in the target compound.

Corresponding Hydrazones of Methyl 3-[2-(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetylamino]alkanoates

Compound Description: This series was obtained by reacting the corresponding hydrazides with various aldehydes. They were also evaluated for cytotoxic and antibacterial activities. []

Corresponding Dipeptides of Methyl 3-[2-(4-Oxo-3-phenyl-3,4-dihydrophthalazin-1-yloxy)acetylamino]alkanoates

Compound Description: These dipeptides were synthesized by coupling the corresponding hydrazides with amino acid ester hydrochloride under azide coupling conditions. They were also evaluated for cytotoxic and antibacterial activities. []

N-(2-Hydroxy-3,5-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide (CB9032258)

Compound Description: This compound is a phthalazinone derivative identified through a high-throughput screening campaign for apolipoprotein E4 (apoE4) structure correctors. It significantly reduced the fluorescence resonance energy transfer (FRET) signal indicative of apoE4's pathological conformation. CB9032258 demonstrated efficacy in restoring mitochondrial function and neurite outgrowth in apoE4-expressing neurons. []

Relevance: CB9032258 shares a very similar structure with 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate. Both compounds have a phthalazinone core linked to a substituted phenyl ring through an acetylamino bridge. The primary difference lies in the nature and position of the substituents on the phenyl ring.

N-(4'-Cyanobiphenyl-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Compound Description: This compound represents a chemically modified version of CB9032258, featuring a biphenyl substituent on the phenyl ring. This modification resulted in a substantial increase in potency as an apoE4 structure corrector, demonstrated by a significantly lower IC50 value in the FRET assay. []

Relevance: This compound is a structural analog of 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate, sharing the same phthalazinone core, acetylamino linker, and a phenyl ring substituent. The key distinction lies in the specific nature of the phenyl ring substituent, which is a 4'-cyanobiphenyl group in this case and a 3-(4-tert-butylbenzoyloxy)phenyl group in the target compound.

4-{4-[2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetylamino]benzyl}piperazine-1-carboxylic Acid tert-Butyl Ester

Compound Description: This compound, another derivative of CB9032258, incorporates a piperazine-1-carboxylic acid tert-butyl ester substituent on the phenyl ring. This modification also led to enhanced potency as an apoE4 structure corrector, as reflected by a lower IC50 value in the FRET assay. []

Relevance: Structurally, this compound is analogous to 3-{[2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}phenyl 4-tert-butylbenzoate, sharing the phthalazinone core, acetylamino linker, and phenyl ring substituent. The difference lies in the specific substituent on the phenyl ring, which is a 4-{[tert-butoxycarbonyl]piperazin-1-yl}methyl group in this case and a 3-(4-tert-butylbenzoyloxy)phenyl group in the target compound.

Properties

Product Name

3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate

IUPAC Name

[3-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl] 4-tert-butylbenzoate

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C28H27N3O4/c1-28(2,3)19-14-12-18(13-15-19)27(34)35-21-9-7-8-20(16-21)29-25(32)17-24-22-10-5-6-11-23(22)26(33)31(4)30-24/h5-16H,17H2,1-4H3,(H,29,32)

InChI Key

LCTDBXZWODIEFY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.